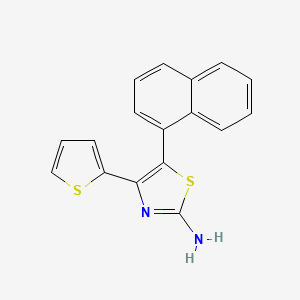
N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthyridine derivatives, including N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, typically involves several key steps that may include cyclization reactions, nucleophilic substitutions, and functional group transformations. For instance, the synthesis of fluoronaphthyridines as antibacterial agents involves the preparation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showcasing the complexity and variety in synthetic routes for related compounds (Bouzard et al., 1992). These synthetic pathways are critical for producing compounds with desired antibacterial properties, indicating the chemical flexibility and diversity of the naphthyridine scaffold.
Molecular Structure Analysis
Molecular structure analysis of naphthyridine derivatives is pivotal for understanding their chemical behavior and potential biological activities. Structural analyses often involve techniques such as NMR, IR spectroscopy, and X-ray crystallography. The molecular structure is crucial for the interaction of naphthyridine derivatives with biological targets, influencing their pharmacological profile. Although specific details on N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide are not provided, studies on related compounds offer insights into the molecular features essential for activity, such as the importance of substituents on the naphthyridine core for binding affinity and selectivity (Huang et al., 2001).
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research by Bouzard et al. (1992) highlighted the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds structurally related to N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, as antibacterial agents. The study discovered that specific substitutions on the naphthyridine core can significantly enhance both in vitro and in vivo antibacterial activities, suggesting a potential route for developing new antibacterial therapies [Bouzard et al., 1992].
Anticancer Screening
Dhuda et al. (2021) conducted a study on the click chemistry-based synthesis of new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles, which demonstrated potent inhibitory activities in various cancer cell lines. While not directly mentioning N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, the research underscores the utility of naphthyridine derivatives in cancer research, suggesting that similar compounds could also possess anticancer properties [Dhuda et al., 2021].
Role in Enzyme Inhibition
The study by Ramaswamy et al. (1997) on the binding of formamides to liver alcohol dehydrogenase, while not specifically addressing N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide, points to the broader relevance of similar compounds in studying enzyme inhibition mechanisms. These findings could have implications for understanding the metabolic pathways and potential toxicology of related substances [Ramaswamy et al., 1997].
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-9-19(11-13-5-6-13)16(21)12-20-10-7-15-14(17(20)22)4-3-8-18-15/h3-4,7-8,10,13H,2,5-6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWLAPLCMCNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)
![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)


![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)